1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium
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Overview
Description
1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium is a compound that combines the unique properties of both organic and inorganic chemistry. The trifluoromethyl group imparts significant chemical stability and reactivity, while the zirconium component offers unique coordination chemistry and catalytic properties. This compound is of interest in various fields, including materials science, catalysis, and medicinal chemistry.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium typically involves the reaction of 1,1,1-Trifluoro-4-hydroxypent-3-en-2-one with a zirconium precursor. One common method involves the use of zirconium tetrachloride in an organic solvent under controlled temperature conditions. The reaction proceeds through the formation of a zirconium complex, which can be isolated and purified through crystallization or chromatography .
Chemical Reactions Analysis
1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different zirconium complexes, depending on the reducing agent used.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Scientific Research Applications
1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium involves its interaction with various molecular targets. The trifluoromethyl group can form strong hydrogen bonds and interact with hydrophobic pockets in proteins, while the zirconium component can coordinate with various ligands, influencing the compound’s reactivity and stability. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
1,1,1-Trifluoro-4-hydroxypent-3-en-2-one;zirconium can be compared with other similar compounds, such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound also contains a trifluoromethyl group but differs in its reactivity and applications.
2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Copper (Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one: This compound contains copper instead of zirconium, leading to different coordination chemistry and catalytic properties
This compound stands out due to its unique combination of organic and inorganic components, offering a wide range of applications and reactivity.
Properties
Molecular Formula |
C20H20F12O8Zr |
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Molecular Weight |
707.6 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3; |
InChI Key |
XRKUYOHMXDWEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zr] |
Origin of Product |
United States |
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